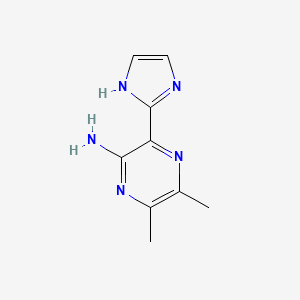
3-(1H-Imidazol-2-YL)-5,6-dimethylpyrazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-Imidazol-2-YL)-5,6-dimethylpyrazin-2-amine: is a heterocyclic compound that combines an imidazole ring with a pyrazine moiety
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes lead to the formation of this compound. One common approach involves the condensation of 2,3-dimethylpyrazine with imidazole under appropriate conditions. The reaction typically occurs in the presence of a base, such as sodium hydroxide or potassium carbonate.
Industrial Production:: While specific industrial methods may vary, large-scale production often involves efficient synthetic routes optimized for yield and purity. These methods are proprietary and closely guarded by manufacturers.
Analyse Chemischer Reaktionen
Reactivity::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction processes can modify the imidazole and pyrazine rings.
Substitution: Substituents can be introduced at different positions on the heterocyclic rings.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogens (e.g., bromine, chlorine) or nucleophilic reagents (e.g., amines).
Major Products:: The specific products depend on the reaction conditions and substituents. Common products include derivatives with modified functional groups or side chains.
Wissenschaftliche Forschungsanwendungen
Chemistry::
Building Block: Researchers use this compound as a building block for more complex molecules due to its versatile reactivity.
Catalysis: It serves as a ligand in catalytic reactions.
Antimicrobial Properties: Some derivatives exhibit antibacterial and antifungal activities.
Enzyme Inhibition: Researchers explore its potential as an enzyme inhibitor.
Drug Development: The compound’s unique structure inspires drug design.
Pharmaceuticals: It contributes to the synthesis of pharmaceuticals.
Agrochemicals: Used in the development of pesticides and herbicides.
Wirkmechanismus
The compound’s mechanism of action depends on its specific derivatives. It may interact with cellular receptors, enzymes, or metabolic pathways. Further studies are needed to elucidate precise mechanisms.
Vergleich Mit ähnlichen Verbindungen
While there are no direct analogs, compounds with imidazole and pyrazine moieties share some similarities. Notable examples include 2-(1H-imidazol-2-yl)pyridine and triarylimidazoles .
Eigenschaften
CAS-Nummer |
65409-30-5 |
|---|---|
Molekularformel |
C9H11N5 |
Molekulargewicht |
189.22 g/mol |
IUPAC-Name |
3-(1H-imidazol-2-yl)-5,6-dimethylpyrazin-2-amine |
InChI |
InChI=1S/C9H11N5/c1-5-6(2)14-8(10)7(13-5)9-11-3-4-12-9/h3-4H,1-2H3,(H2,10,14)(H,11,12) |
InChI-Schlüssel |
JWDNTFZJZVIBAV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(C(=N1)C2=NC=CN2)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Benzyl-4-(4-chlorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13110800.png)
![7-methyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one](/img/structure/B13110805.png)

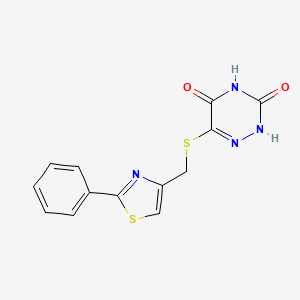


![7-Isopropyl-5,6-dihydroimidazo[1,2-a]pyrimidine](/img/structure/B13110827.png)
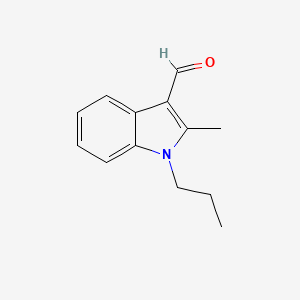

![2-(1-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)ethanol](/img/structure/B13110859.png)
![(2Z)-2-[3-(4-methylphenyl)-1,3-thiazolidin-2-ylidene]-2-phenylsulfanylacetonitrile](/img/structure/B13110873.png)
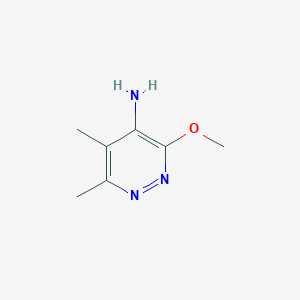
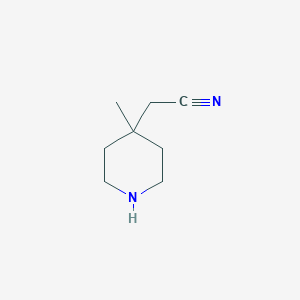
![3,5,8-Trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13110915.png)
